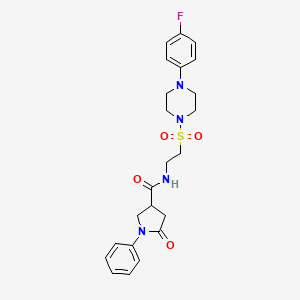![molecular formula C17H12F3N3OS B2579958 Methyl 4-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}phenyl ether CAS No. 338418-07-8](/img/structure/B2579958.png)
Methyl 4-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}phenyl ether” is a chemical compound with the molecular formula C17H12F3N3OS . It is also known as “5-METHOXY-2-(2-PYRIDINYL)-4-([3-(TRIFLUOROMETHYL)PHENYL]SULFANYL)PYRIMIDINE” and has a molecular weight of 363.36 .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 384.7±42.0 °C and a predicted density of 1.42±0.1 g/cm3 . Its pKa is predicted to be -0.08±0.19 .Scientific Research Applications
Synthesis and Material Properties
Polymer Synthesis : A study detailed the synthesis of CF3-containing diamines and their use in creating polyamide-imides (PAIs) that possess outstanding solubility, thermal stability, and optical properties. These materials, incorporating flexible ether and sulfide links along with electron-withdrawing trifluoromethyl groups, demonstrated potential for advanced material applications due to their amorphous nature, high thermal resistance, and low refractive indexes (Shockravi et al., 2009).
Fluorinated Polyimides : Novel fluorinated pyridine-bridged poly(ether-imide)s were synthesized, showcasing good solubility and excellent thermal properties. The study indicates these materials' potential for creating strong, flexible films with high thermal stability, contributing to advancements in polymer chemistry and materials science (Wang et al., 2008).
Cytotoxic Activity : Research into 5-methyl-4-thiopyrimidine derivatives highlighted the synthesis and cytotoxic activity of novel compounds against various cancer cell lines. This study contributes to the understanding of structure-activity relationships in medicinal chemistry (Stolarczyk et al., 2018).
Transparent Polyimides : A study on transparent aromatic polyimides derived from thiophenyl-substituted benzidines provided insights into producing materials with high refractive indices and small birefringences. These findings are significant for the development of optoelectronic devices (Tapaswi et al., 2015).
Fluorinated Polyimides for Electronics : The synthesis of organosoluble, low-colored fluorinated polyimides based on bis(ether amine) monomers was documented. These materials demonstrated low dielectric constants and high thermal stability, indicating their applicability in electronic and optoelectronic devices (Chung et al., 2006).
Future Directions
Trifluoromethylpyridine and its intermediates, which are structurally similar to this compound, have been identified as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, it is possible that this compound could also have potential applications in these areas.
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-24-11-5-7-12(8-6-11)25-15-10-14(17(18,19)20)22-16(23-15)13-4-2-3-9-21-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCSCXWCGCDDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2579876.png)
![[2-(1-Prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2579877.png)
![N-(2,2-dimethoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2579879.png)
![5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2579880.png)
![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/no-structure.png)
![5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2579883.png)

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2579885.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate](/img/structure/B2579887.png)
![Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2579888.png)


